1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups in this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse conductivity .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Result of Action
The inhibition of AChE by this compound leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive decline associated with conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the levels of acetylcholine in the brain. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to increased acetylcholine levels, which in turn affects neuronal signaling and function . Additionally, the compound may impact other cellular processes through its interactions with different biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other enzymes and proteins, influencing their activity and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affect its biochemical effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method includes the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the desired product with the loss of two molecules of carbon dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysis (PTC) has been reported to enhance the efficiency of the alkylation reactions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-2,4-diones, and hydroxylated derivatives .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: Investigated for their potential diuretic effects.
Quinoline-2,4-diones: Display different tautomeric forms and are used in the synthesis of fused ring systems.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCYDFCUVAFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497219 | |
Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67984-94-5 | |
Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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